molecular formula C16H15N3O B12638451 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol CAS No. 920282-93-5

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol

Cat. No.: B12638451
CAS No.: 920282-93-5
M. Wt: 265.31 g/mol
InChI Key: AUVUINPZZOVKJG-UHFFFAOYSA-N
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Description

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol typically involves a multi-step process. One common method is the click reaction between an azide and an alkyne, catalyzed by copper(I) ions. The reaction conditions often include:

    Solvent: Tetrahydrofuran (THF) or Dimethyl sulfoxide (DMSO)

    Catalyst: Copper(I) bromide (CuBr) or Copper(I) iodide (CuI)

    Temperature: Room temperature to 60°C

    Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification methods such as column chromatography and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or Chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas (H2) with Palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydride (NaH) or Sodium methoxide (NaOMe) in an aprotic solvent.

Major Products

    Oxidation: Formation of benzyl ketone or benzyl aldehyde derivatives.

    Reduction: Formation of benzyl alkenes or alkanes.

    Substitution: Formation of various benzyl-substituted triazole derivatives.

Mechanism of Action

The mechanism of action of 7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(1-Benzyl-1H-1,2,3-triazol-4-yl)hepta-4,6-diyn-1-ol is unique due to its hepta-4,6-diyn-1-ol chain, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

920282-93-5

Molecular Formula

C16H15N3O

Molecular Weight

265.31 g/mol

IUPAC Name

7-(1-benzyltriazol-4-yl)hepta-4,6-diyn-1-ol

InChI

InChI=1S/C16H15N3O/c20-12-8-3-1-2-7-11-16-14-19(18-17-16)13-15-9-5-4-6-10-15/h4-6,9-10,14,20H,3,8,12-13H2

InChI Key

AUVUINPZZOVKJG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(N=N2)C#CC#CCCCO

Origin of Product

United States

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